molecular formula C23H18ClNO4S B2923408 (2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 904436-67-5

(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2923408
CAS No.: 904436-67-5
M. Wt: 439.91
InChI Key: APHARBDAVXZSDM-BZZOAKBMSA-N
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Description

The compound “(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine” is a synthetic heterocyclic molecule featuring a chromene backbone substituted with a chloro group at position 6, a 4-methoxyphenylimine moiety at position 2, and a 4-methylbenzenesulfonyl group at position 2. Its stereochemistry is defined by the (2Z) configuration, which influences its molecular geometry and intermolecular interactions.

Properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-15-3-10-20(11-4-15)30(26,27)22-14-16-13-17(24)5-12-21(16)29-23(22)25-18-6-8-19(28-2)9-7-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHARBDAVXZSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves a multi-step process. One common method involves the condensation of 6-chloro-2H-chromen-2-one with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate 6-chloro-N-(4-methoxyphenyl)-2H-chromen-2-imine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds highlights key differences in substituent effects, stereochemistry, and biological activity. Below is a detailed comparison based on structural and computational data (where available):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (if reported) References
(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine Chromene-imine 6-Cl, 4-MeO-C₆H₄ (imine), 4-Me-C₆H₄-SO₂ Not reported in provided sources N/A
2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Tetrahydrochromene 2-Cl-C₆H₄ (benzylidene), 2-Cl-C₆H₄ (chromene), CN (carbonitrile) Intermediate in heterocyclic synthesis
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Tetrahydrochromene 2-Cl-C₆H₄ (benzylidene), 2-Cl-C₆H₄ (chromene), benzamide Not reported
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Chromeno-pyrimidine 2-Cl-C₆H₄ (benzylidene), 2-Cl-C₆H₄ (pyrimidine), phenyl Not reported

Key Observations:

Substituent Effects :

  • The target compound’s 4-methoxyphenylimine group distinguishes it from chlorinated benzylidene derivatives in . Methoxy groups typically enhance solubility and modulate electronic properties compared to halogens.
  • The 4-methylbenzenesulfonyl group may improve metabolic stability relative to the benzamide or carbonitrile substituents in related compounds .

Stereochemical Considerations :

  • The (2Z) configuration in the imine moiety could influence binding interactions in biological targets, contrasting with the undefined stereochemistry of intermediates in .

Biological Activity

The compound (2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a member of the chromen-2-imine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H18ClNO3S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}\text{O}_3\text{S}

This structure features a chromen-2-imine core with substituents that enhance its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to (2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exhibit significant anticancer properties. For instance, in vitro assays have shown that derivatives of chromen-2-imines can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Table 1: Anticancer Activity of Chromen-2-Imine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BPC-315.0Cell cycle arrest
(2Z)-6-chloro-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineMCF-7TBDTBD

Note: TBD indicates that further research is needed to determine specific IC50 values and mechanisms.

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various Gram-positive and Gram-negative bacteria. In vitro studies using the disc diffusion method have shown promising results.

Table 2: Antimicrobial Activity Against Selected Bacteria

BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These results indicate potential for development as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including carbonic anhydrase II (hCA II), which plays a crucial role in various physiological processes.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Carbonic Anhydrase II (hCA II)TBDCompetitive

Further studies are required to elucidate the exact mechanism of inhibition and the potential therapeutic applications in conditions such as glaucoma or metabolic disorders.

Case Studies

  • Study on Anticancer Properties : A recent publication investigated a series of chromen-2-imine derivatives, including the target compound, highlighting their effects on apoptosis pathways in MCF-7 cells. The study concluded that structural modifications significantly impacted their efficacy.
  • Antimicrobial Efficacy Study : Another study focused on evaluating the antibacterial properties of various sulfonamide derivatives against clinical isolates of bacteria. The findings suggested that modifications in the sulfonamide group could enhance antibacterial activity.

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